4-chloro-2-{(E)-[2-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}-6-methoxyphenol
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Overview
Description
5-Chloro-2-hydroxy-3-methoxybenzaldehyde 1-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone is a complex organic compound that combines the structural features of benzaldehyde, indole, and triazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-3-methoxybenzaldehyde 1-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone typically involves multiple steps:
Preparation of 5-chloro-2-hydroxy-3-methoxybenzaldehyde: This can be synthesized through the chlorination of 2-hydroxy-3-methoxybenzaldehyde using reagents like thionyl chloride or phosphorus pentachloride.
Synthesis of 8-ethyl-5H-[1,2,4]triazino[5,6-b]indole: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the hydrazone: The final step involves the condensation of 5-chloro-2-hydroxy-3-methoxybenzaldehyde with 8-ethyl-5H-[1,2,4]triazino[5,6-b]indole hydrazine derivative under reflux conditions in the presence of a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-hydroxy-3-methoxybenzaldehyde 1-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to the presence of the indole and triazine moieties, which are known for their biological activities.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: It can be used in the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-3-methoxybenzaldehyde 1-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in cell proliferation and apoptosis, making it a candidate for anticancer research.
Pathways Involved: It may modulate signaling pathways such as the PI3K/Akt pathway, which is crucial in regulating cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxy-3-methoxybenzaldehyde: Similar structure but with a bromine atom instead of chlorine.
5-Chloro-2-hydroxy-3-iodobenzaldehyde: Similar structure but with an iodine atom instead of chlorine.
3,4-Dimethoxy-2-hydroxybenzaldehyde: Similar structure but with two methoxy groups instead of one.
Uniqueness
The uniqueness of 5-chloro-2-hydroxy-3-methoxybenzaldehyde 1-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone lies in its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both indole and triazine moieties makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C19H17ClN6O2 |
---|---|
Molecular Weight |
396.8 g/mol |
IUPAC Name |
4-chloro-2-[(E)-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]-6-methoxyphenol |
InChI |
InChI=1S/C19H17ClN6O2/c1-3-10-4-5-14-13(6-10)16-18(22-14)23-19(26-24-16)25-21-9-11-7-12(20)8-15(28-2)17(11)27/h4-9,27H,3H2,1-2H3,(H2,22,23,25,26)/b21-9+ |
InChI Key |
ARSJZGQSAVRYSE-ZVBGSRNCSA-N |
Isomeric SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=C(C(=CC(=C4)Cl)OC)O |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=C(C(=CC(=C4)Cl)OC)O |
Origin of Product |
United States |
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